molecular formula C25H20N2O B5012330 N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide

N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B5012330
M. Wt: 364.4 g/mol
InChI Key: BBDIMMRVTDMVAG-QGOAFFKASA-N
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Description

N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aniline group attached to a phenyl ring, which is further connected to a naphthyl group through an acrylamide linkage. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-anilinophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-25(18-13-20-9-6-8-19-7-4-5-12-24(19)20)27-23-16-14-22(15-17-23)26-21-10-2-1-3-11-21/h1-18,26H,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDIMMRVTDMVAG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the aniline derivative: Aniline is reacted with a suitable halogenated benzene derivative under basic conditions to form the 4-anilinophenyl intermediate.

    Coupling with naphthyl group: The 4-anilinophenyl intermediate is then coupled with a naphthyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Acrylamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or functionalized aromatic compounds.

Scientific Research Applications

N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases like cancer and inflammation.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)-3-(2-naphthyl)acrylamide
  • N-(4-anilinophenyl)-3-(4-methoxy-1-naphthyl)acrylamide
  • N-(4-anilinophenyl)-3-(2-methoxy-1-naphthyl)acrylamide

Uniqueness

N-(4-anilinophenyl)-3-(1-naphthyl)acrylamide stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

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